molecular formula C17H21NO3 B5519342 4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one CAS No. 5857-40-9

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one

Cat. No.: B5519342
CAS No.: 5857-40-9
M. Wt: 287.35 g/mol
InChI Key: YSMBYYTVQXQODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-methoxybenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one is a useful research compound. Its molecular formula is C17H21NO3 and its molecular weight is 287.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 287.15214353 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of Azaspiro[4.5]deca-6,9-diene-3,8-dione : A study by Yang et al. (2022) describes a metal- and oxidant-free route for affording azaspiro[4.5]deca-6,9-diene-3,8-dione via photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide. This process constructs C-C and C-I bonds and is expandable to a range of iodinated spirocyclization products (Yang et al., 2022).

  • Synthesis of 3-Amino-2,2-dimethyl-8-thia-1-azaspiro[4.5]decane : Mai et al. (2010) reported the synthesis of this compound, involving the addition of prenyl magnesium bromide to a 4-methoxybenzylimine and an iodine-initiated aminocyclization to form the azaspirocycle (Mai, Green, Bates, & Fang, 2010).

  • Retropinacol Rearrangement in Synthesis : Shklyaev et al. (2011) explored the synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives, noting their biological activity. They used retropinacol rearrangement of the corresponding alcohol to obtain 3,3,4-trimethyl-3,4-dihydroisoquinoline derivatives (Shklyaev, Stryapunina, & Maiorova, 2011).

  • Study of Oxa-thia-spiro-decene Derivatives : A study by Parvez et al. (1997) investigated the crystal structures of certain oxa-thia-spiro-decene derivatives, providing insights into their molecular dimensions and intermolecular interactions (Parvez, Jeyaraj, & Yadav, 1997).

  • Conformational Study of Azaspiro Derivatives : Żesławska et al. (2017) conducted a conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in azaspiro derivatives, contributing to the understanding of the structural aspects of these compounds (Żesławska, Jakubowska, & Nitek, 2017).

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-20-14-7-5-13(6-8-14)12-18-15-11-16(19)21-17(15)9-3-2-4-10-17/h5-8,11,18H,2-4,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMBYYTVQXQODQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=CC(=O)OC23CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350651
Record name BAS 02988700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5857-40-9
Record name BAS 02988700
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.